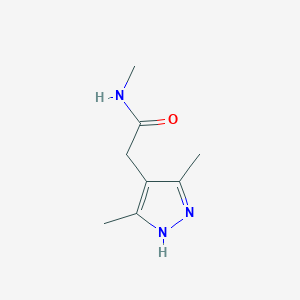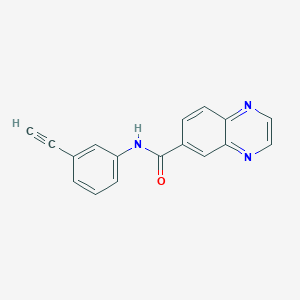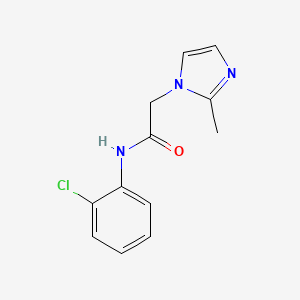![molecular formula C15H18N4O B7567695 N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CPI-455, and it has been studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide can modulate the expression of various genes, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Its mechanism of action has also been linked to the regulation of the immune system, which can have implications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has several advantages for lab experiments. Its synthesis has been optimized for high yield and purity, making it suitable for further studies. Its mechanism of action has also been extensively studied, which has provided insights into its potential therapeutic applications. However, the compound also has some limitations, including its stability and solubility, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as its stability and solubility, to improve its efficacy in vivo. Additionally, the compound can be used as a tool compound to study the role of BRD4 in various diseases, which can provide insights into the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide involves several steps. The starting material is 3-amino-N-cyclopropylbenzamide, which is reacted with methyl iodide to form N-methyl-3-amino-N-cyclopropylbenzamide. This intermediate is then reacted with 2-chloromethylimidazole to form N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been studied extensively, which has provided insights into its potential therapeutic applications.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-8-7-16-14(19)10-17-13-4-2-3-11(9-13)15(20)18-12-5-6-12/h2-4,7-9,12,17H,5-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVXXJPWGYDRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide](/img/structure/B7567624.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)

![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)



![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
